molecular formula C11H13NO5 B8315920 Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate

Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate

Cat. No. B8315920
M. Wt: 239.22 g/mol
InChI Key: JOQMCPDKWVQWHP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate

InChI

InChI=1S/C11H13NO5/c1-3-17-11(14)7(2)8-4-5-10(13)9(6-8)12(15)16/h4-7,13H,3H2,1-2H3

InChI Key

JOQMCPDKWVQWHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-hydroxyphenyl)propanoate (275 mg, 1.42 mmol) in acetic acid (2 mL) was added nitric acid (60-62%, 300 mg, 2.86 mmol) at room temperature. The mixture was stirred for 1 hour at 50° C. and cooled to room temperature. The reaction mixture was poured into ice water (20 mL) and extracted with EtOAc. The organic layer was dried with MgSO4 and filtered. EtOAc was removed by evaporation. The residue was purified by column chromatography eluting with n-Hexane/EtOAc=6/1.
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275 mg
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300 mg
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2 mL
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ice water
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-(4-hydroxy-phenyl)-propionic acid ethyl ester (9.02 g) in acetic acid (75 mL) was added nitric acid (60%, 5.24 g in AcOH) at room temperature. The reaction mixture was stirred for 30 minutes at room temperature and added water. The mixture was extracted with EtOAc and the organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was chromatographed on silica gel (n-Hex:EtOAc=10:1) to afford the product as yellow oil. (9.71 g)
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9.02 g
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reactant
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5.24 g
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reactant
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75 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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